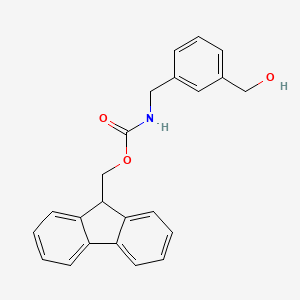
(9H-fluoren-9-yl)methyl (3-(hydroxymethyl)benzyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9H-fluoren-9-yl)methyl (3-(hydroxymethyl)benzyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a fluorenylmethyl group and a benzyl group with a hydroxymethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9H-fluoren-9-yl)methyl (3-(hydroxymethyl)benzyl)carbamate typically involves the reaction of 9H-fluoren-9-ylmethanol with 3-(hydroxymethyl)benzylamine in the presence of a carbamoylating agent. Commonly used carbamoylating agents include phosgene or its derivatives, such as triphosgene. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
(9H-fluoren-9-yl)methyl (3-(hydroxymethyl)benzyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The fluorenylmethyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydride (NaH), and an appropriate electrophile
Major Products Formed
Oxidation: Formation of (9H-fluoren-9-yl)methyl (3-carboxybenzyl)carbamate.
Reduction: Formation of (9H-fluoren-9-yl)methyl (3-(aminomethyl)benzyl)carbamate.
Substitution: Formation of various substituted derivatives depending on the electrophile used
Applications De Recherche Scientifique
(9H-fluoren-9-yl)methyl (3-(hydroxymethyl)benzyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a drug precursor.
Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of (9H-fluoren-9-yl)methyl (3-(hydroxymethyl)benzyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The fluorenylmethyl group may also contribute to the compound’s binding affinity and specificity by interacting with hydrophobic pockets on the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (9H-fluoren-9-yl)methyl (3-aminopropyl)carbamate hydrochloride
- (9H-fluoren-9-yl)methyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate
- 9-Fluorenylmethyl carbamate
- Benzyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-threoninate .
Uniqueness
(9H-fluoren-9-yl)methyl (3-(hydroxymethyl)benzyl)carbamate is unique due to the presence of both a fluorenylmethyl group and a benzyl group with a hydroxymethyl substituent. This combination of functional groups imparts distinct chemical reactivity and binding properties, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C23H21NO3 |
|---|---|
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl N-[[3-(hydroxymethyl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C23H21NO3/c25-14-17-7-5-6-16(12-17)13-24-23(26)27-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,22,25H,13-15H2,(H,24,26) |
Clé InChI |
GZWQUQIIEFRBNU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC(=CC=C4)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


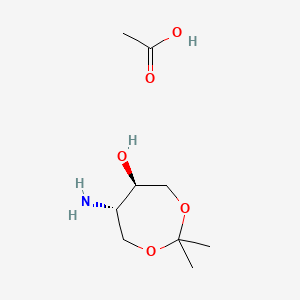
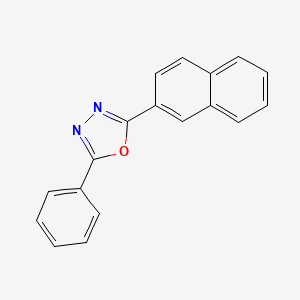
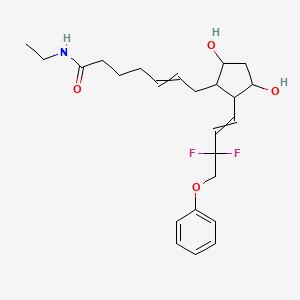

![16-hydroxy-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3,5-dioxa-10-azapentacyclo[9.7.1.02,6.08,19.013,18]nonadeca-1(18),2(6),7,11(19),12,14,16-heptaen-9-one](/img/structure/B13403481.png)
![azane;6-[6-carboxy-2-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13403483.png)

![Acetic acid, difluoro[(2-hydroxyethyl)thio]-, ethyl ester](/img/structure/B13403489.png)
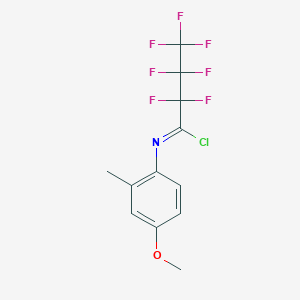

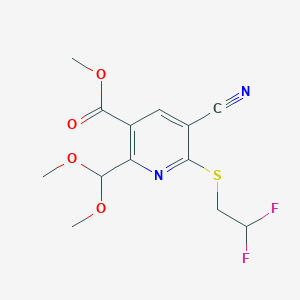
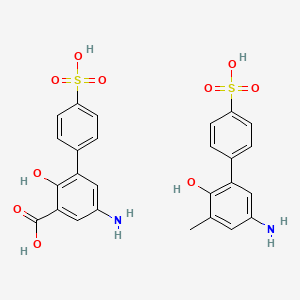
![N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(methylthio)propanamide](/img/structure/B13403532.png)

